molecular formula C17H19ClN5O4P B1678031 普拉代福韦 CAS No. 625095-60-5

普拉代福韦

货号 B1678031
CAS 编号: 625095-60-5
分子量: 423.8 g/mol
InChI 键: GWNHAOBXDGOXRR-HJFSHJIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pradefovir mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .


Synthesis Analysis

The synthesis of Pradefovir involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol . The synthesis includes stereoselective resolution of racemic intermediate 1-(3-chlorophenyl)-1,3-dihydroxypropane through diastereomeric menthone adducts .


Molecular Structure Analysis

Pradefovir has a molecular formula of C17H19ClN5O4P . It is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV) .


Chemical Reactions Analysis

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .


Physical And Chemical Properties Analysis

Pradefovir has a molecular weight of 519.896 . It is a small molecule and is highly stable in both plasma and tissues .

科学研究应用

1. 普拉代福韦在慢性乙型肝炎的治疗中

普拉代福韦是阿德福韦的肝脏靶向前药,开发用于增强抗病毒活性,同时降低全身毒性。由张等人(2019 年)进行的一项研究发现,它在治疗慢性乙型肝炎(CHB)时耐受性良好,与替诺福韦二吡呋酯在较高剂量下相比,显示出 HBV DNA 水平的明显下降。

2. 药代动力学和药效学

肖等人(2016 年)领导的研究开发了一种在 HBV 患者血清中定量普拉代福韦及其代谢物的方法,这对于了解其药代动力学和药效学至关重要。该方法已在 2 期临床试验中应用。

3. 2 期临床试验

高等人(2021 年)进行的一项研究比较了普拉代福韦不同剂量与替诺福韦二吡呋酯在 2 期试验中的疗效和安全性。它报告了 HBV DNA 水平的相当降低,并且安全性良好。

4. 肝脏靶向前药的开发

普拉代福韦已被强调为使用 HepDirect 技术的肝脏靶向前药,该技术专门设计用于治疗 HBV 感染。蒂尔曼(2007 年)埃里昂等人(2006 年)讨论了这项技术在增强药物疗效和安全性方面的开发和潜在益处。

5. 药理遗传学和不良反应

普拉代福韦的药理遗传学研究由丁等人(2017 年)进行,重点关注不同剂量普拉代福韦的耐受性和不良反应。这项研究对于了解个体药物反应的差异具有重要意义。

6. 生物利用度研究

普拉代福韦的生物利用度由肖等人(2016 年)研究,重点关注其吸收和肝脏提取。这项研究对于优化剂量和了解药物疗效至关重要。

7. 代谢激活和与酶的相互作用

林等人(2006 年)进行的一项研究评估了普拉代福韦代谢为 PMEA 的激活,确定 CYP3A4 是此过程中的关键酶。该研究还探讨了普拉代福韦作为各种酶的抑制剂或诱导剂的潜力,从而深入了解药物相互作用和代谢。

8. 增强对肝脏的输送

雷迪等人(2008 年)进行的研究重点是通过普拉代福韦增强阿德福韦对肝脏的输送。这项研究强调了潜在的治疗指数改善和肾脏暴露减少。

9. 临床试验和对治疗指南的影响

普拉代福韦在临床试验中的有效性,包括其对治疗指南的影响,由吉什(2005 年)讨论。这项研究有助于为慢性乙型肝炎的治疗提供临床实践和未来研究方向。

10. 健康志愿者的药代动力学

林等人(2005 年)进行的一项研究评估了普拉代福韦在健康志愿者中的药代动力学。这项研究提供了了解药物在人体中行为的基本数据,这对剂量优化至关重要。

11. 慢性乙型肝炎的口服抗逆转录病毒疗法

普拉代福韦在慢性乙型肝炎口服抗逆转录病毒疗法中的作用由希尼卡等人(2010 年)进行了综述,重点介绍了它在其他抗病毒剂中的地位,并探讨了未来的治疗策略。

属性

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870372
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pradefovir

CAS RN

625095-60-5
Record name Pradefovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pradefovir
Reactant of Route 2
Reactant of Route 2
Pradefovir
Reactant of Route 3
Reactant of Route 3
Pradefovir
Reactant of Route 4
Pradefovir
Reactant of Route 5
Pradefovir
Reactant of Route 6
Pradefovir

Citations

For This Compound
316
Citations
LA Sorbera, N Serradell, J Bolos - Drugs of the Future, 2007 - access.portico.org
Adefovir dipivoxil is the oral prodrug of adefovir, an acyclic phosphonate analogue of adenine that is effective against hepatitis B virus (HBV) but poorly absorbed. Adefovir dipivoxil is …
Number of citations: 12 access.portico.org
KR Reddy, MC Matelich, BG Ugarkar… - Journal of medicinal …, 2008 - ACS Publications
… The lead prodrug (14, MB06866, pradefovir), identified from a variety of in vitro and in vivo … pradefovir exhibiting a 12-fold improvement in the liver/kidney ratio over adefovir dipivoxil. …
Number of citations: 115 pubs.acs.org
C Lin, C Xu, A Teng, LT Yeh… - The Journal of Clinical …, 2005 - Wiley Online Library
… ) of pradefovir and PMEA increased with the dose of pradefovir. The ratio of PMEA to pradefovir … Renal clearance of pradefovir (18–31 L/h) increased with the dose of pradefovir and was …
Number of citations: 33 accp1.onlinelibrary.wiley.com
C Lin, C Fang, S Benetton, G Xu… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
… isozyme catalyzing the conversion of pradefovir to PMEA. Pradefovir was converted to PMEA … 3A4 significantly inhibits the conversion of pradefovir to PMEA in human liver microsomes, …
Number of citations: 30 journals.asm.org
H Zhang, M Wu, X Zhu, C Li, X Li, W Jin, D Zhang… - Antiviral Research, 2020 - Elsevier
… The antiviral activity of pradefovir was greater after pradefovir … Pradefovir is a liver targeted novel prodrug of adefovir (PMEA) … , and antiviral activity of pradefovir in patients with chronic …
Number of citations: 14 www.sciencedirect.com
Y Gao, F Kong, X Song, J Shang, L Yao… - Clinical Infectious …, 2022 - academic.oup.com
… Pradefovir is a liver-targeted prodrug … pradefovir (30, 45, 60, or 75 mg) versus tenofovir disoproxil fumarate (TDF; 300 mg) and aimed to identify the most appropriate dose of pradefovir …
Number of citations: 8 academic.oup.com
Y Ding, H Zhang, X Li, C Li, G Chen, H Chen… - Hepatology …, 2017 - Springer
… h after single dose of pradefovir, indicating rapid hepatic conversion of pradefovir to PMEA. … to 30 h, three times that of pradefovir. With increasing doses of pradefovir from 10 to 60 mg …
Number of citations: 14 link.springer.com
HL Tillmann - Current opinion in investigational drugs (London …, 2007 - europepmc.org
Metabasis Therapeutics Inc (previously Ribapharm Inc) is developing pradefovir, an oral liver-targeting prodrug of adefovir developed using its HepDirect technology, for the potential …
Number of citations: 31 europepmc.org
Q Xiao, D Wang, W Yang, L Chen, Y Ding… - … of Chromatography B, 2016 - Elsevier
… of once daily ascending oral doses of pradefovir for 28 days in HBV patient. … of pradefovir, PMEA and tenofovir in human serum was needed to study the pharmacokinetic of pradefovir, …
Number of citations: 9 www.sciencedirect.com
Q Xiao, W Yang, D Wang, L Chen, L Yuan, Y Ding… - Xenobiotica, 2016 - Taylor & Francis
… oral bioavailability of pradefovir in rats by comparing pradefovir plasma exposure level after … mg/kg pradefovir as an iv bolus dose via a tail vein (n = 6) or 10 mg/kg pradefovir as an oral …
Number of citations: 3 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。